Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.: 1342102-55-9
VCID: VC8231120
InChI: InChI=1S/C13H20N2O/c1-14-10-12-13(15(2)8-9-16-12)11-6-4-3-5-7-11/h3-7,12-14H,8-10H2,1-2H3
SMILES: CNCC1C(N(CCO1)C)C2=CC=CC=C2
Molecular Formula: C13H20N2O
Molecular Weight: 220.31

Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine

CAS No.: 1342102-55-9

Cat. No.: VC8231120

Molecular Formula: C13H20N2O

Molecular Weight: 220.31

* For research use only. Not for human or veterinary use.

Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine - 1342102-55-9

Specification

CAS No. 1342102-55-9
Molecular Formula C13H20N2O
Molecular Weight 220.31
IUPAC Name N-methyl-1-(4-methyl-3-phenylmorpholin-2-yl)methanamine
Standard InChI InChI=1S/C13H20N2O/c1-14-10-12-13(15(2)8-9-16-12)11-6-4-3-5-7-11/h3-7,12-14H,8-10H2,1-2H3
Standard InChI Key HSRFSSLZCICRJK-UHFFFAOYSA-N
SMILES CNCC1C(N(CCO1)C)C2=CC=CC=C2
Canonical SMILES CNCC1C(N(CCO1)C)C2=CC=CC=C2

Introduction

Structural Characteristics

The compound features a morpholine ring—a six-membered saturated heterocycle containing one oxygen and one nitrogen atom. Key substituents include:

  • Methyl group at the 2-position of the morpholine nitrogen.

  • Phenyl group at the 3-position of the morpholine carbon.

  • Methylamine side chain attached to the morpholine nitrogen.

This arrangement creates a structurally rigid scaffold with potential for hydrogen bonding and hydrophobic interactions, critical for target binding in biological systems .

FeatureDescription
Molecular FormulaC₁₃H₂₀N₂O
Molecular Weight220.32 g/mol
InChI KeyHSRFSSLZCICRJK-UHFFFAOYSA-N
SMILESCNCC1COC(CN1C2=CC=CC=C2)C

Synthesis and Chemical Accessibility

Challenges and Considerations

  • Steric Hindrance: The 4-methyl and 3-phenyl substituents may complicate regioselective functionalization.

  • Purification: Morpholine derivatives often form stable salts, necessitating acid-base extraction for isolation .

Structure-Activity Relationships (SAR) and Analog Comparisons

The compound’s activity profile remains speculative due to limited direct studies, but comparisons with structurally related morpholine derivatives reveal key trends:

CompoundKey FeaturesBiological/Chemical Properties
Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amineMorpholine + phenyl + methylPotential kinase inhibition or antiviral activity (inferred from analogs)
N-benzyl-N-(4-methylmorpholin-2-yl)methanamineBenzyl substituentEnhanced lipophilicity; possible GPCR modulation
3-(Morpholinomethyl)phenyl]methylaminePhenyl-morpholine linkageReported anti-inflammatory activity in analogs
4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholinOxazolidine moietyAntibacterial properties due to oxazolidine ring

Future Research Directions

  • Biological Profiling:

    • Screen against kinase panels (e.g., Aurora-B, CDKs).

    • Test antiviral efficacy against HCV or SARS-CoV-2.

  • SAR Optimization:

    • Replace phenyl with electron-withdrawing groups (e.g., nitro) to modulate electronic interactions.

    • Explore prodrug strategies to improve bioavailability.

  • Computational Modeling:

    • Docking studies to predict binding modes in target proteins.

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